molecular formula C6H9N3O2S B8477183 N-(6-aminopyridin-2-yl)methanesulfonamide

N-(6-aminopyridin-2-yl)methanesulfonamide

Cat. No.: B8477183
M. Wt: 187.22 g/mol
InChI Key: QULQYFTWZIKWGS-UHFFFAOYSA-N
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Description

N-(6-aminopyridin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C6H9N3O2S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N-(6-aminopyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H3,7,8,9)

InChI Key

QULQYFTWZIKWGS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridine (0.130 mL, 1.60 mmol) was added to pyridine-2,6-diamine (350 mg, 3.21 mmol) in DCM (6.4 mL). The reaction mixture was cooled to 0° C., and then methanesulfonyl chloride (0.124 mL, 1.60 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature, and then the reaction mixture was concentrated under reduced pressure. The residue was purified by silica gel chromatography (30-100% acetone/hexanes, linear gradient) to afford N-(6-aminopyridin-2-yl)methanesulfonamide (˜50% purity) that was used without further purification. MS ESI calc'd. for C6H10N3O2S [M+H]+ 188. found 188.
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
6.4 mL
Type
solvent
Reaction Step One
Quantity
0.124 mL
Type
reactant
Reaction Step Two

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